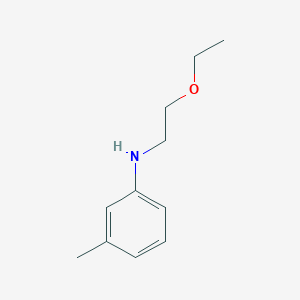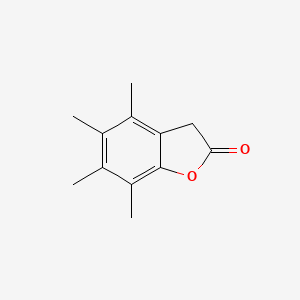![molecular formula C12H25O5P B14597531 Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate CAS No. 59896-52-5](/img/structure/B14597531.png)
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a butyl chain with a pentyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate typically involves the reaction of a phosphonate ester with an appropriate alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are typically used.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
Catalysts: In some cases, catalysts such as iodine or metal halides may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the pentyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a drug candidate or a prodrug in pharmaceutical research.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The pentyloxy substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [3-methyl-2-oxo-3-(butyloxy)butyl]phosphonate
- Dimethyl [3-methyl-2-oxo-3-(hexyloxy)butyl]phosphonate
- Dimethyl [3-methyl-2-oxo-3-(octyloxy)butyl]phosphonate
Uniqueness
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is unique due to its specific pentyloxy substituent, which imparts distinct physicochemical properties. This compound may exhibit different solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains.
Properties
CAS No. |
59896-52-5 |
|---|---|
Molecular Formula |
C12H25O5P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-methyl-3-pentoxybutan-2-one |
InChI |
InChI=1S/C12H25O5P/c1-6-7-8-9-17-12(2,3)11(13)10-18(14,15-4)16-5/h6-10H2,1-5H3 |
InChI Key |
GPRXRMQTXKSNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)(C)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



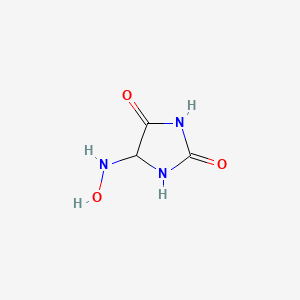

![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)
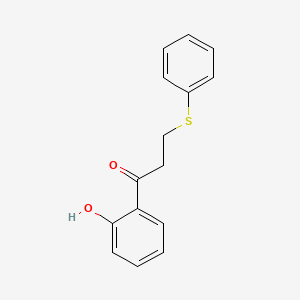
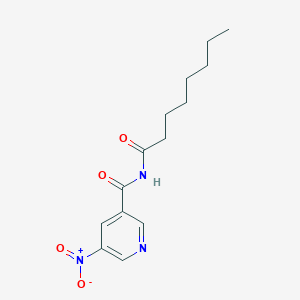
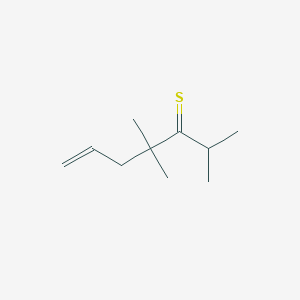
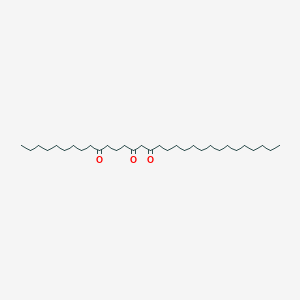
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
